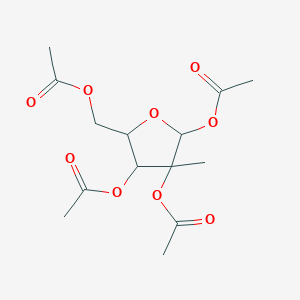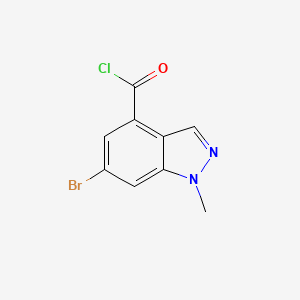![molecular formula C12H15N3 B13870216 4-[1-(1H-imidazol-5-yl)ethyl]-2,3-dimethylpyridine CAS No. 1239649-27-4](/img/structure/B13870216.png)
4-[1-(1H-imidazol-5-yl)ethyl]-2,3-dimethylpyridine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-[1-(1H-imidazol-5-yl)ethyl]-2,3-dimethylpyridine is a heterocyclic compound that features both imidazole and pyridine rings
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-[1-(1H-imidazol-5-yl)ethyl]-2,3-dimethylpyridine typically involves the cyclization of amido-nitriles in the presence of nickel catalysts. The reaction conditions are mild and can accommodate a variety of functional groups, including arylhalides and aromatic heterocycles . Another method involves the nucleophilic substitution of 2,6-bis(1H-benzimidazole-2-yl)pyridine with benzyl bromide or chloride in the presence of potassium hydroxide in dimethyl sulfoxide at elevated temperatures .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using the aforementioned synthetic routes, with optimization for yield and purity.
化学反应分析
Types of Reactions: 4-[1-(1H-imidazol-5-yl)ethyl]-2,3-dimethylpyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can lead to the formation of reduced imidazole derivatives.
Substitution: Nucleophilic and electrophilic substitution reactions are common, especially at the imidazole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic or acidic conditions.
Major Products: The major products formed from these reactions include N-oxides, reduced imidazole derivatives, and various substituted imidazole and pyridine compounds.
科学研究应用
4-[1-(1H-imidazol-5-yl)ethyl]-2,3-dimethylpyridine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Medicine: It serves as a precursor for the development of pharmaceutical agents targeting various diseases.
Industry: The compound is utilized in the production of dyes, catalysts, and other functional materials.
作用机制
The mechanism of action of 4-[1-(1H-imidazol-5-yl)ethyl]-2,3-dimethylpyridine involves its interaction with specific molecular targets and pathways. For instance, it can inhibit the activity of acetate synthase, affecting the biosynthesis of branched-chain amino acids and ultimately interfering with protein synthesis, DNA synthesis, and cell division .
相似化合物的比较
- 1-(1H-imidazol-1-yl)benzoate
- 2-(4,5-dihydro-4-methyl-4-(1-methylethyl)-5-oxo-1H-imidazol-2-yl)-5-(methoxymethyl)-3-pyridinecarboxylic acid
- 4-cyclopropyl-1-(1-methyl-4-nitro-1H-imidazol-5-yl)-1H-1,2,3-triazole
Uniqueness: 4-[1-(1H-imidazol-5-yl)ethyl]-2,3-dimethylpyridine is unique due to its specific substitution pattern on the imidazole and pyridine rings, which imparts distinct chemical and biological properties compared to other similar compounds .
属性
CAS 编号 |
1239649-27-4 |
|---|---|
分子式 |
C12H15N3 |
分子量 |
201.27 g/mol |
IUPAC 名称 |
4-[1-(1H-imidazol-5-yl)ethyl]-2,3-dimethylpyridine |
InChI |
InChI=1S/C12H15N3/c1-8-10(3)14-5-4-11(8)9(2)12-6-13-7-15-12/h4-7,9H,1-3H3,(H,13,15) |
InChI 键 |
BXXFIFZBCTYMNJ-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C=CN=C1C)C(C)C2=CN=CN2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


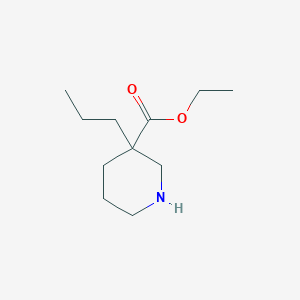
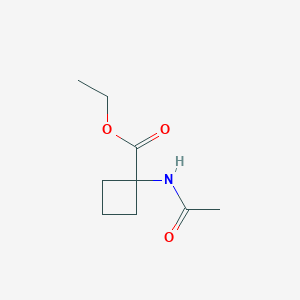

![6-methyl-2-phenyl-7H-Pyrrolo[2,3-d]pyrimidine](/img/structure/B13870148.png)
![4-chloro-6-phenyl-2-propyl-5H-pyrrolo[3,2-d]pyrimidine](/img/structure/B13870149.png)
![1-[(4-Chloro-2-nitrophenyl)methyl]-1,2,4-triazole](/img/structure/B13870158.png)
![4-[2-(2,7-Dibromocarbazol-9-yl)ethyl]morpholine](/img/structure/B13870162.png)
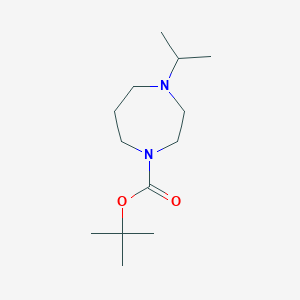
![4-[(3-Chlorophenyl)methoxy]piperidine](/img/structure/B13870174.png)
![tert-butyl N-[4-bromo-5-(furan-3-yl)thiophen-2-yl]carbamate](/img/structure/B13870200.png)
![2-[2-(3,4-Dihydroxyphenyl)ethoxy]cyclohexan-1-one](/img/structure/B13870202.png)
![1-[(4-Bromophenyl)methyl]-2,3-dihydroindole](/img/structure/B13870203.png)
